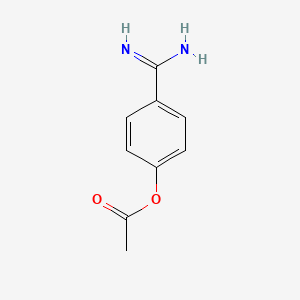

4-Carbamimidoylphenyl acetate

CAS No.: 63502-78-3

Cat. No.: VC19405756

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63502-78-3 |

|---|---|

| Molecular Formula | C9H10N2O2 |

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | (4-carbamimidoylphenyl) acetate |

| Standard InChI | InChI=1S/C9H10N2O2/c1-6(12)13-8-4-2-7(3-5-8)9(10)11/h2-5H,1H3,(H3,10,11) |

| Standard InChI Key | NQZLCSPPVMENGJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(=N)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Carbamimidoylphenyl acetate belongs to the class of aromatic esters with a carbamimidoyl substituent. Its IUPAC name, (4-carbamimidoylphenyl) acetate, reflects the acetate ester linked to a phenyl ring bearing a carbamimidoyl group () at the para position. The compound’s structural uniqueness arises from the coexistence of hydrogen-bond-donor (amidine) and hydrogen-bond-acceptor (ester) moieties, which may influence its solubility and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 178.19 g/mol | |

| SMILES Notation | CC(=O)OC1=CC=C(C=C1)C(=N)N | |

| InChIKey | NQZLCSPPVMENGJ-UHFFFAOYSA-N | |

| CAS Registry Number | 63502-78-3 |

Structural Analysis

The compound’s structure comprises a phenyl ring substituted with a carbamimidoyl group and an acetylated hydroxyl group. The carbamimidoyl moiety () is isosteric to amidines, which are known for their ability to engage in hydrogen bonding and electrostatic interactions with biological targets . The acetate ester () enhances lipophilicity, potentially improving membrane permeability in biochemical assays.

Mechanism of Action and Biological Interactions

Table 2: Comparison with Related Protease Inhibitors

Related Compounds and Derivatives

Methyl (4-Carbamimidoylphenyl)acetate Hydrochloride

This derivative (CAS No. 18219-41-5) introduces a methyl ester and hydrochloride salt, enhancing solubility for in vitro assays. Its molecular formula is , with a weight of 228.68 g/mol . The hydrochloride salt improves crystallinity, facilitating purification and characterization .

Roxifiban Acetate

Though structurally distinct (CID 164518), Roxifiban acetate shares functional motifs, such as aromatic and amidine groups, underscoring the pharmacological relevance of carbamimidoyl-containing compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume